molecular formula C15H10N4O3 B12892723 1H-Benzotriazole, 5-nitro-1-(1-oxo-3-phenyl-2-propenyl)- CAS No. 75615-28-0

1H-Benzotriazole, 5-nitro-1-(1-oxo-3-phenyl-2-propenyl)-

Cat. No.: B12892723
CAS No.: 75615-28-0
M. Wt: 294.26 g/mol
InChI Key: CJWBADMQGWVOQH-RMKNXTFCSA-N
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Description

1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, has a unique structure that combines a nitro group, a benzotriazole moiety, and a phenylprop-2-en-1-one framework, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one typically involves the cycloaddition of nitroaromatics with alkynes. This reaction is carried out in the presence of a suitable solvent, such as toluene, at elevated temperatures (e.g., 80°C). The reaction conditions are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzotriazole derivatives.

Scientific Research Applications

1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to form non-covalent interactions, such as π–π stacking and hydrogen bonding, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties

Properties

CAS No.

75615-28-0

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

(E)-1-(5-nitrobenzotriazol-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H10N4O3/c20-15(9-6-11-4-2-1-3-5-11)18-14-8-7-12(19(21)22)10-13(14)16-17-18/h1-10H/b9-6+

InChI Key

CJWBADMQGWVOQH-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2

Origin of Product

United States

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